molecular formula C13H20O3 B14849078 2-Tert-butoxy-6-isopropoxyphenol

2-Tert-butoxy-6-isopropoxyphenol

Cat. No.: B14849078
M. Wt: 224.30 g/mol
InChI Key: IQMXDKZLHYQRON-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-isopropoxyphenol is an organic compound with the molecular formula C13H20O It is a phenolic compound characterized by the presence of tert-butoxy and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-6-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 2,6-dihydroxyphenol with tert-butyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxy-6-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Tert-butoxy-6-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the phenolic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-isopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. This compound may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Tert-butyl-6-isopropylphenol: Similar structure but with different alkyl groups.

    2-Tert-butoxy-4-methylphenol: Another phenolic compound with tert-butoxy and methyl groups.

    2-Isopropoxy-4-tert-butylphenol: Similar but with different positions of the substituents.

Uniqueness: 2-Tert-butoxy-6-isopropoxyphenol is unique due to the specific arrangement of the tert-butoxy and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-6-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O3/c1-9(2)15-10-7-6-8-11(12(10)14)16-13(3,4)5/h6-9,14H,1-5H3

InChI Key

IQMXDKZLHYQRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)(C)C)O

Origin of Product

United States

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